molecular formula C13H14O4 B14074584 Clearanol C CAS No. 1384260-56-3

Clearanol C

Cat. No.: B14074584
CAS No.: 1384260-56-3
M. Wt: 234.25 g/mol
InChI Key: CIGSWLXZMSXAAE-ZCFIWIBFSA-N
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Description

Clearanol C is an organic compound known for its diverse applications in scientific research, particularly in life sciences. It is a member of the isochromenone family, which is derived from deep-sea fungi. This compound has shown potential in various biological activities, making it a subject of interest in pharmaceutical and biochemical research .

Preparation Methods

Clearanol C is typically synthesized through the cultivation of deep-sea-derived fungi, such as Leptosphaeria sp. The synthetic route involves the fermentation of the fungal culture, followed by extraction and chromatographic separation to isolate the compound. The reaction conditions for its synthesis include maintaining specific temperature and pH levels to optimize the yield . Industrial production methods are still under development, focusing on scaling up the fermentation process while ensuring the purity and stability of the compound .

Chemical Reactions Analysis

Clearanol C undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Clearanol C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Clearanol C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in microbial growth and biofilm formation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition .

Comparison with Similar Compounds

Clearanol C is compared with other similar compounds, such as clearanol A, clearanol B, and clearanol D. These compounds share structural similarities but differ in their biological activities and potency. This compound is unique due to its specific inhibitory activity against Candida albicans biofilm formation, which is not observed in other clearanols . Other similar compounds include isobenzofuranones and other isochromenones, which also exhibit diverse biological activities .

Properties

CAS No.

1384260-56-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(4S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylidene-4H-isochromen-1-one

InChI

InChI=1S/C13H14O4/c1-6-8(3)17-13(15)12-9(14)5-10(16-4)7(2)11(6)12/h5-6,14H,3H2,1-2,4H3/t6-/m1/s1

InChI Key

CIGSWLXZMSXAAE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C

Canonical SMILES

CC1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C

Origin of Product

United States

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